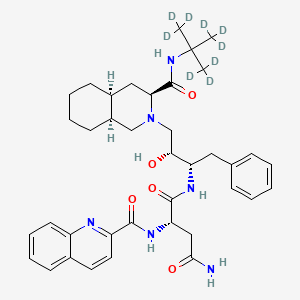
Saquinavir-d9
Descripción general
Descripción
Saquinavir-d9 es una forma deuterada de saquinavir, un inhibidor de la proteasa del VIH. Se utiliza principalmente como estándar interno para la cuantificación de saquinavir mediante cromatografía de gases-espectrometría de masas (GC-MS) o cromatografía líquida-espectrometría de masas (LC-MS) . El propio saquinavir fue el primer inhibidor de la proteasa desarrollado para la terapia del VIH, cambiando significativamente el panorama del tratamiento de esta enfermedad .
Aplicaciones Científicas De Investigación
Saquinavir-d9 tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Saquinavir-d9, al ser un isótopologo de saquinavir, comparte el mismo mecanismo de acción. Saquinavir inhibe la enzima proteasa del VIH-1, que es esencial para la maduración de las partículas virales infecciosas. Al unirse al sitio activo de la proteasa, saquinavir evita la escisión de las poliproteínas virales, inhibiendo así la replicación del virus . Los objetivos moleculares involucrados incluyen la enzima proteasa del VIH-1 y las vías relacionadas con la replicación viral .
Análisis Bioquímico
Biochemical Properties
Saquinavir-d9, like Saquinavir, is a potent inhibitor of HIV-1 and HIV-2 protease . This interaction with the protease enzyme is crucial for the antiviral activity of this compound .
Cellular Effects
This compound affects various types of cells, particularly those infected with HIV. By inhibiting the HIV protease, it prevents the virus from replicating within the cell . This has a significant impact on cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the HIV protease, an enzyme critical for the life cycle of the virus . This binding inhibits the activity of the protease, preventing it from cleaving the viral polyprotein into individual functional proteins . This inhibition disrupts the replication of the virus .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been extensively studied. Studies on Saquinavir have shown that its bioavailability can be significantly increased when co-administered with ritonavir .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Saquinavir. Saquinavir is metabolized primarily by the CYP3A enzyme .
Subcellular Localization
Given its role as an HIV protease inhibitor, it is likely to be found in the same subcellular locations as the HIV protease, primarily in the cytoplasm .
Métodos De Preparación
La preparación de Saquinavir-d9 implica la incorporación de átomos de deuterio en la molécula de saquinavir. Esto se logra típicamente a través de rutas sintéticas que reemplazan los átomos de hidrógeno por deuterio. Un método común implica el uso de reactivos deuterados en el proceso de síntesis. Por ejemplo, se pueden utilizar disolventes deuterados y agentes reductores deuterados para introducir deuterio en la molécula .
La producción industrial de this compound sigue principios similares pero a mayor escala. El proceso involucra múltiples pasos, incluyendo la síntesis de compuestos intermedios, purificación y deuteración final. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Saquinavir-d9, al igual que su contraparte no deuterada, se somete a diversas reacciones químicas. Estas incluyen:
Oxidación: Saquinavir puede oxidarse para formar metabolitos hidroxilados.
Reducción: Las reacciones de reducción pueden convertir saquinavir en sus formas reducidas.
Sustitución: Saquinavir puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Los principales productos formados a partir de estas reacciones son típicamente metabolitos hidroxilados o reducidos, que a menudo son inactivos en comparación con el compuesto original .
Comparación Con Compuestos Similares
Saquinavir-d9 se puede comparar con otros inhibidores de la proteasa del VIH como:
Indinavir: Similar a saquinavir, inhibe la enzima proteasa del VIH pero tiene diferentes propiedades farmacocinéticas.
Darunavir: Conocido por su alta potencia y capacidad para inhibir cepas resistentes del VIH.
This compound es único debido a su naturaleza deuterada, lo que proporciona ventajas en aplicaciones analíticas al mejorar la precisión y la precisión de los métodos de cuantificación .
Propiedades
IUPAC Name |
(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H50N6O5/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49)/t26-,27+,30-,31-,32-,33+/m0/s1/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAXKHKRTORLEM-ABBOPLMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662189 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 0.22 g/100 mL @ 25 °C | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2X10-31 mm Hg @ 25 °C /Estimated/ | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
While the complete mechanisms of antiviral activity of saquinavir have not been fully elucidated, saquinavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with HIV protease. The drug, therefore, exerts a virustatic effect against retroviruses by acting as an HIV protease inhibitor., Saquinavir is a selective, competitive, reversible inhibitor of HIV protease. HIV protease, an aspartic endopeptidase that functions as a homodimer, plays an essential role in the replication cycle of HIV and the formation of infectious virus. During HIV replication, HIV protease cleaves viral polypeptide products of the gag and gag-pol genes (i.e., p55 and p160) to form structural proteins of the virion core (i.e., p17, p24, p9, and p7) and essential viral enzymes (i.e., reverse transcriptase, integrase, and protease). Because saquinavir is a structural analog of the HIV Phe-Pro protease cleavage site, the drug inhibits the function of the enzyme. By interfering with the formation of these essential proteins and enzymes, saquinavir blocks maturation of the virus and causes the formation of nonfunctional, immature, noninfectious virions. Saquinavir is active in both acutely and chronically infected cells since it targets the HIV replication cycle after translation and before assembly. Thus, the drug is active in chronically infected cells (e.g., monocytes and macrophages) that generally are not affected by nucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine). Saquinavir does not affect early stages of the HIV replication cycle; however, the drug interferes with the production of infectious HIV and limits further infectious spread of the virus., Unlike nucleoside antiretroviral agents, the antiviral activity of saquinavir does not depend on intracellular conversion to an active metabolite. Saquinavir and other HIV protease inhibitors (e.g., amprenavir, indinavir, lopinavir, nelfinavir, ritonavir) act at a different stage of the HIV replication cycle than nucleoside and nonnucleoside reverse transcriptase inhibitors, and results of in vitro studies indicate that the antiretroviral effects of some nucleoside reverse transcriptase inhibitors and HIV protease inhibitors may be additive or synergistic. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid, Off-white to white very fine powder | |
CAS No. |
1356355-11-7, 127779-20-8 | |
| Record name | N~1~-{(2S,3R)-3-Hydroxy-4-[(3S,4aS,8aS)-3-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]carbamoyl}octahydroisoquinolin-2(1H)-yl]-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)-L-aspartamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20662189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAQUINAVIR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7161 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


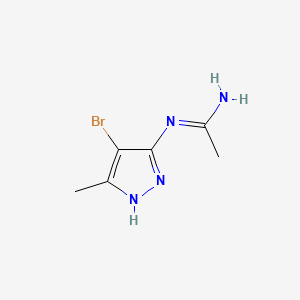
![3-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B577378.png)
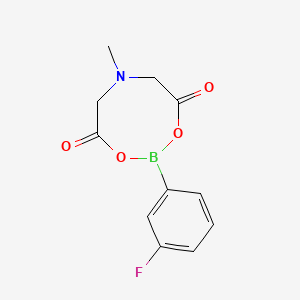
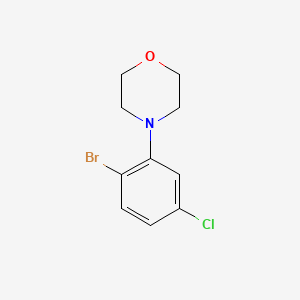
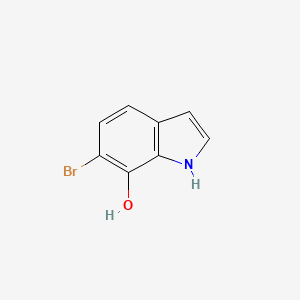
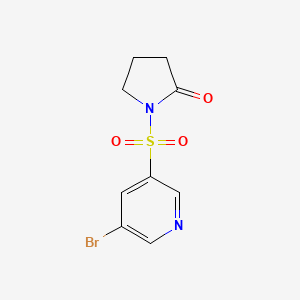
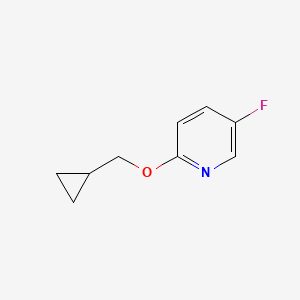
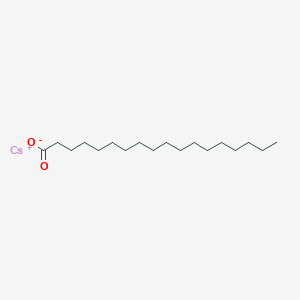
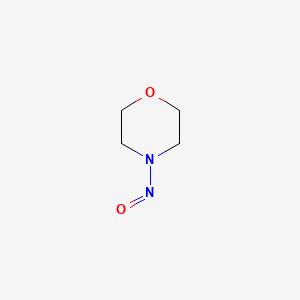
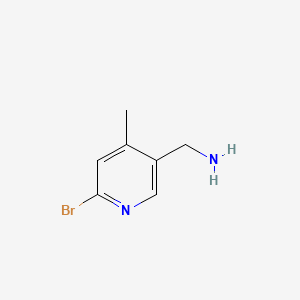
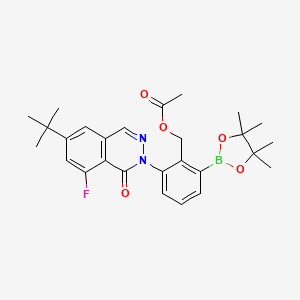
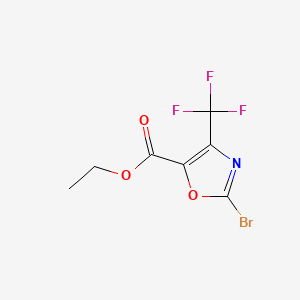
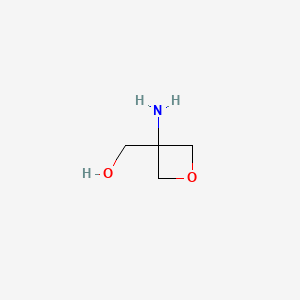
![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)
